molecular formula C16H10F2N2O3 B2722936 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide CAS No. 325977-16-0

2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Cat. No.: B2722936
CAS No.: 325977-16-0
M. Wt: 316.264
InChI Key: YTECEYOSAKTIEQ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a chemical compound of interest in scientific research, particularly within the fields of medicinal chemistry and neuroscience. Its molecular structure, which incorporates a benzamide moiety linked to an isoindoline-1,3-dione (phthalimide) group, suggests potential as a scaffold for the development of biologically active molecules. Research into similar compounds has shown that benzamide derivatives can act as Positive Allosteric Modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGlu5) . The mGlu5 receptor is a Class C G protein-coupled receptor (GPCR) that is recognized as a promising therapeutic target for treating central nervous system (CNS) disorders such as schizophrenia . Activation of mGlu5 via PAMs offers a novel approach to modulating glutamatergic transmission and addressing the hypothesized NMDA receptor hypofunction associated with the disease, potentially impacting positive, negative, and cognitive symptom clusters . This compound is provided for Research Use Only and is intended for utilization in controlled laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate its specific mechanism of action, binding affinity, and functional activity in relevant in vitro and in vivo models to fully elucidate its research value.

Properties

IUPAC Name

2,6-difluoro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O3/c1-20-15(22)9-6-5-8(7-10(9)16(20)23)19-14(21)13-11(17)3-2-4-12(13)18/h2-7H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTECEYOSAKTIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Hydrolysis of 2,6-Difluorobenzonitrile

The industrial method described in CN101462980B involves:

  • Reagents : 2,6-Difluorobenzonitrile (100 kg), sodium hydroxide (1–10 kg), hydrogen peroxide (200–300 kg).
  • Procedure :
    • 2,6-Difluorobenzonitrile is hydrolyzed in a reactor with NaOH and H₂O₂ at 20–50°C.
    • Reaction progress is monitored until benzonitrile content falls below 0.5%.
    • The product is washed with water and dried at 70–100°C, yielding ≥99% pure 2,6-difluorobenzamide.

Key Advantages : Scalability, minimal byproducts, and high yield.

Conversion to 2,6-Difluorobenzoyl Chloride

For amide coupling, the benzamide is activated as an acid chloride:

  • Reagents : 2,6-Difluorobenzoic acid, thionyl chloride (SOCl₂).
  • Procedure :
    • 2,6-Difluorobenzoic acid reacts with excess SOCl₂ under reflux (70°C, 4–6 hours).
    • Excess SOCl₂ is distilled off, and the residue is purified via vacuum distillation.

Synthesis of 2-Methyl-1,3-Dioxoisoindolin-5-Amine

Cyclization of 3-Aminophthalic Acid Derivatives

US20160297791A1 outlines a CDI-mediated cyclization strategy:

  • Reagents : 3-Aminophthalic acid, CDI, substituted anilines.
  • Procedure :
    • 3-Aminophthalic acid reacts with CDI in acetonitrile (reflux, 3 hours) to form an activated intermediate.
    • Cyclization with methylamine derivatives yields 5-amino-2-methylisoindoline-1,3-dione.

Optimization :

  • Solvent : Acetonitrile > NMP > THF (yields: 85%, 78%, 70%).
  • CDI Ratio : 1:1.2 (acid:CDI) maximizes yield.

Amide Coupling: Final Assembly

Schotten-Baumann Reaction

The benzoyl chloride and isoindolinone amine are coupled via nucleophilic acyl substitution:

  • Reagents : 2,6-Difluorobenzoyl chloride, 5-amino-2-methylisoindolin-1,3-dione, triethylamine (TEA).
  • Procedure :
    • TEA (1.5 eq) is added to a solution of the amine in THF at 0°C.
    • Benzoyl chloride (1.2 eq) is added dropwise, and the reaction stirs at 25°C for 12 hours.
    • The product is filtered and recrystallized from ethanol (yield: 82%).

Carbodiimide-Mediated Coupling

Alternative method using EDCl/HOBt:

  • Reagents : 2,6-Difluorobenzoic acid, EDCl, HOBt, DMF.
  • Procedure :
    • Activation of the acid with EDCl/HOBt (1:1:1) in DMF (0°C, 1 hour).
    • Addition of amine and stirring at 25°C for 24 hours.
    • Yield: 76% after column chromatography.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.98–7.85 (m, 3H, Ar-H), 7.45 (t, J = 8.4 Hz, 2H, Ar-H), 3.12 (s, 3H, CH₃).
  • ¹³C NMR : 165.2 (C=O), 158.1 (C-F), 134.5–112.7 (Ar-C).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Purity and Yield Comparison

Method Yield (%) Purity (%)
Schotten-Baumann 82 98
EDCl/HOBt 76 95
Industrial Hydrolysis 99 99

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements are compared below with similar derivatives:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzamide + Isoindolin 2,6-difluoro (benzamide); 2-methyl (isoindolin) Amide, fluorinated aryl, dioxo ring
RO2959 () Benzamide + Pyrazin-2-yl 2,6-difluoro (benzamide); 4-methyl-1-(thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl Amide, thiazole, dihydropyridine
GNF-2-deg () Benzamide + Isoindolin 2-(2,6-dioxopiperidin-3-yl) (isoindolin); trifluoromethoxy-phenylamino Amide, dioxopiperidine, PEG linker
Flumetsulam () Triazolo-pyrimidine sulfonamide 2,6-difluorophenyl; triazolo-pyrimidine Sulfonamide, fluorine, triazole

Key Observations :

  • The target compound shares the isoindolin-dione system with GNF-2-deg but lacks the dioxopiperidine and polyethylene glycol (PEG) linker, which are critical for proteolysis-targeting chimera (PROTAC) activity in GNF-2-deg .
  • RO2959, while also a difluorobenzamide, incorporates a pyrazine-thiazole-dihydropyridine chain instead of isoindolin, enabling store-operated calcium entry (SOCE) inhibition .
  • Flumetsulam, a pesticide, uses a triazolo-pyrimidine sulfonamide scaffold, highlighting how fluorinated benzamides diverge into agrochemical vs. biomedical applications .

Spectroscopic Data :

Compound ¹⁹F NMR (δ, ppm) HRMS (Observed [M+H]⁺) Reference
Target Compound Not reported Not reported -
RO2959 Not reported -
(S)-2,6-difluoro-N-(3-methyl-1-(phenylthio)butan-2-yl)benzamide (L11) -123.1 (dd), -107.6 (dt) 277.0784 (calc. 277.0783)

Note: The target compound’s spectral data is unavailable in the evidence, but fluorinated benzamides typically show distinct ¹⁹F NMR peaks between -100 to -130 ppm .

Biological Activity

2,6-Difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a synthetic compound notable for its unique structural features, including a difluorobenzamide moiety and an isoindoline-1,3-dione scaffold. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is C13H10F2N2O4C_{13}H_{10}F_2N_2O_4 with a molecular weight of approximately 276.22 g/mol. The compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzamide ring, which may influence its biological activity and interaction with biomolecules.

Target Proteins

The primary target of this compound is cereblon (CRBN), a protein known to play a crucial role in various cellular processes, including protein degradation and immune response modulation. The compound acts as a modulator of CRBN activity, which may lead to significant cellular effects.

Biochemical Pathways

The interaction with CRBN and GSPT1 proteins indicates that the compound may affect multiple biochemical pathways. These include:

  • Cell Cycle Regulation : Modulation of CRBN can influence cell cycle progression.
  • Apoptosis : Potential induction of apoptosis in cancer cells through CRBN-mediated pathways.
  • Gene Expression : Changes in gene expression profiles due to binding interactions with transcription factors.

In Vitro Studies

In laboratory settings, 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide has shown promise in various assays:

  • Cell Viability : Studies indicate that this compound does not exhibit cytotoxicity at concentrations below 20 µM in cell lines such as B16F10 (murine melanoma cells) .
  • Tyrosinase Inhibition : Although specific studies on tyrosinase inhibition were not directly available for this compound, related isoindoline derivatives have demonstrated strong inhibitory effects on tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .

In Vivo Studies

Animal model studies have indicated that the biological effects of this compound can vary significantly based on dosage. Higher doses may lead to more pronounced effects on tumor growth inhibition and immune modulation.

Case Studies

  • Anti-Cancer Activity : In a study involving various cancer cell lines, compounds structurally similar to 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide exhibited significant anti-proliferative effects. The mechanism was attributed to CRBN modulation leading to enhanced apoptosis rates.
  • Inflammatory Response Modulation : Research has indicated that similar compounds can modulate inflammatory responses through their action on immune cells. This suggests potential therapeutic applications in autoimmune diseases .

Comparative Analysis

Compound NameStructureMain Biological ActivityIC50 (µM)
2,6-Difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamideStructureCRBN ModulationNot specified
Analog 1 (related structure)SimilarTyrosinase Inhibition3.82
Analog 3 (related structure)SimilarTyrosinase Inhibition0.08

Q & A

Q. Key Considerations :

  • Maintain inert atmosphere (N₂/Ar) during moisture-sensitive steps.
  • Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

NMR Spectroscopy :

  • ¹H NMR (DMSO-d₆): Expect aromatic proton signals at δ 7.3–8.1 ppm (split due to fluorine coupling), with NH protons near δ 10–12 ppm .
  • ¹³C NMR : Fluorine-coupled carbons appear as doublets (e.g., C-F at δ 157–160 ppm) .

FT-IR : Confirm amide C=O stretches at ~1670 cm⁻¹ and isoindolinone C=O at ~1700 cm⁻¹ .

HRMS : Exact mass calculated for C₁₆H₁₁F₂N₂O₃: 329.0741 ([M+H]⁺). Use ESI+ mode for validation .

Q. Experimental Design :

  • Use MTT assays for cytotoxicity profiling.
  • Validate target engagement via Western blot (e.g., reduced phosphorylated ERK in B-RafV600E models) .

Advanced: How is X-ray crystallography applied to resolve its molecular structure?

Q. Methodological Answer :

Crystallization : Grow single crystals via vapor diffusion (e.g., chloroform/methanol 1:1) .

Data Collection : Use a Bruker D8 diffractometer with MoKα radiation (λ = 0.71073 Å). Collect ω and φ scans at 100 K .

Structure Refinement : Process data with SHELXL (via Olex2 interface). Key parameters:

  • Space group: P2₁/c (monoclinic)
  • Unit cell dimensions: a = 5.0479 Å, b = 19.738 Å, c = 9.2428 Å, β = 91.43° .

Q. Methodological Answer :

  • Electronic effects : Fluorine’s electronegativity enhances amide resonance, stabilizing the bioactive conformation .
  • Metabolic stability : C-F bonds resist oxidative degradation, improving pharmacokinetic profiles (t₁/₂ > 6 hrs in murine models) .
  • Synthetic challenges : Fluorine-directed ortho-metalation enables regioselective functionalization .

Q. Experimental Validation :

  • Compare logP (HPLC) and metabolic stability (microsomal assays) with non-fluorinated analogs .

Advanced: How to design structure-activity relationship (SAR) studies?

Q. Methodological Answer :

Substituent variation : Synthesize analogs with:

  • Halogen replacements (e.g., Cl, Br at 2,6-positions).
  • Modified isoindolinone rings (e.g., 4-methyl substitution) .

In vitro testing :

  • Kinase inhibition: Use ADP-Glo™ assays for B-RafV600E.
  • Cytotoxicity: Screen against NCI-60 cancer cell panel .

Data analysis : Apply QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ) with activity .

Advanced: What methodologies identify molecular targets and interaction mechanisms?

Q. Methodological Answer :

Biochemical assays :

  • Surface plasmon resonance (SPR) for binding kinetics (KD determination).
  • Thermal shift assays (TSA) to monitor target protein stabilization .

Computational docking : Use AutoDock Vina with cryo-EM structures (e.g., CRAC channel Orai1 subunit) .

Cellular pathway analysis : RNA-seq to track downstream gene expression (e.g., NFAT translocation in T-cells) .

Key Reference : CRAC channel inhibition reduces IL-2 production (EC₅₀ = 50 nM) in primary human T-cells .

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